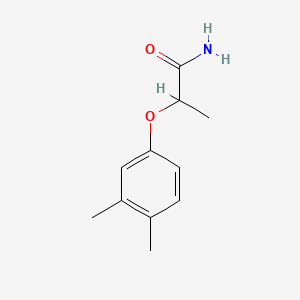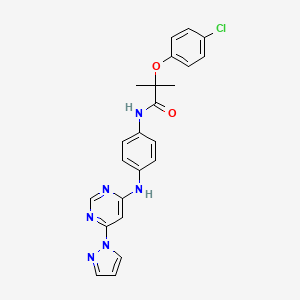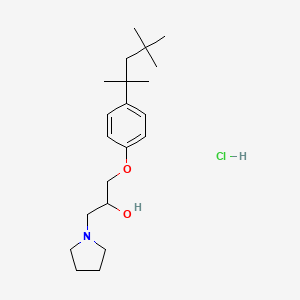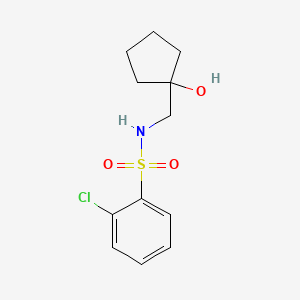
2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Biological Activities and Synthesis
Anticancer and Antimicrobial Properties
Sulfonamide derivatives, including chlorosulfonylcarbamate and urea heterocyclic benzenesulfonamides, have been synthesized to study their biological activities. These compounds have shown in-vitro antitumor activity against various cancer cell lines, as well as antimicrobial and anti-tuberculosis effects. Molecular docking studies suggest that some of these compounds are good inhibitors of dihydrofolate reductase (DHFR), indicating their potential in therapeutic applications (Debbabi et al., 2020).
Herbicide Selectivity and Mode of Action
The selectivity of chlorsulfuron as a herbicide for cereals is attributed to the ability of crop plants to metabolize the herbicide into inactive products. This selectivity is crucial for preserving cereal crops while controlling weeds. Additionally, chlorsulfuron inhibits plant cell division without affecting photosynthesis, respiration, or protein synthesis, highlighting its specific mode of action as a herbicide (Sweetser et al., 1982); (Ray, 1982).
Environmental Analysis
Emerging Contaminants in Soil
Innovative methodologies for the extraction and analysis of benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples have been developed. These compounds, used in industrial and household applications, are considered emerging contaminants. The described method allows for the quantification of these analytes, contributing to environmental monitoring efforts (Speltini et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-5-1-2-6-11(10)18(16,17)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIDNQYGDNJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)
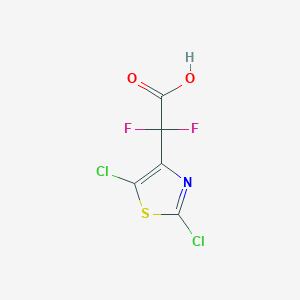

![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)
![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)
![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2893486.png)

